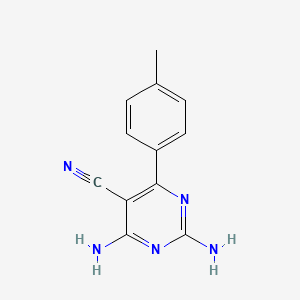
2,6-Diamino-4-(4-methylphenyl)pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two amino groups at positions 2 and 4, a 4-methylphenyl group at position 6, and a carbonitrile group at position 5 of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-diamino-6-(4-methylphenyl)pyrimidine.
Nitrile Introduction: The nitrile group is introduced at the 5-position of the pyrimidine ring through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 2,4-diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,4-Diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives with reduced nitrile groups.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
科学的研究の応用
2,4-Diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Materials Science: The compound is used in the development of organic semiconductors and nonlinear optical materials.
Biological Studies: It serves as a probe for studying enzyme interactions and molecular recognition processes.
作用機序
The mechanism of action of 2,4-diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups and the nitrile group play crucial roles in binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interfere with nucleic acid synthesis and function, contributing to its biological effects.
類似化合物との比較
Similar Compounds
2,4-Diamino-6-phenylpyrimidine: Lacks the 4-methyl group on the phenyl ring.
2,4-Diamino-6-(4-chlorophenyl)pyrimidine: Contains a chlorine atom instead of a methyl group on the phenyl ring.
2,4-Diamino-6-(4-nitrophenyl)pyrimidine: Contains a nitro group instead of a methyl group on the phenyl ring.
Uniqueness
2,4-Diamino-6-(4-methylphenyl)-5-Pyrimidinecarbonitrile is unique due to the presence of both amino groups and a nitrile group on the pyrimidine ring, along with a 4-methylphenyl substituent. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C12H11N5 |
|---|---|
分子量 |
225.25 g/mol |
IUPAC名 |
2,4-diamino-6-(4-methylphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H11N5/c1-7-2-4-8(5-3-7)10-9(6-13)11(14)17-12(15)16-10/h2-5H,1H3,(H4,14,15,16,17) |
InChIキー |
LVGLJQGAUXWOBP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)N)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)
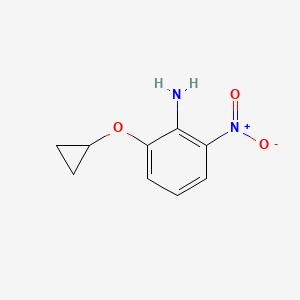
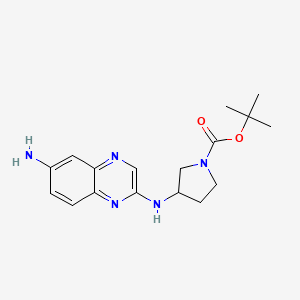
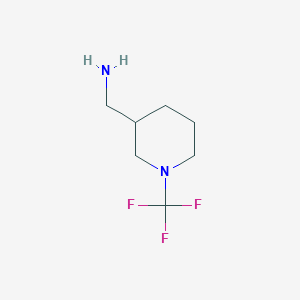
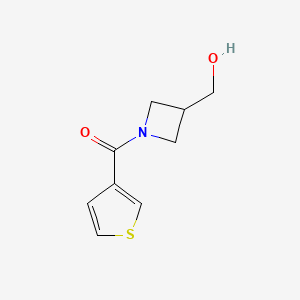
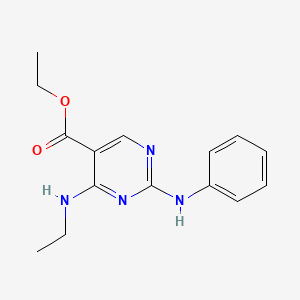
![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)
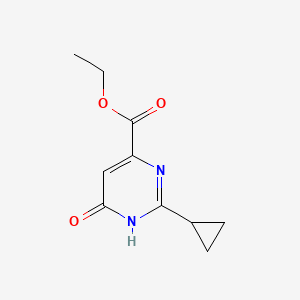

![2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)
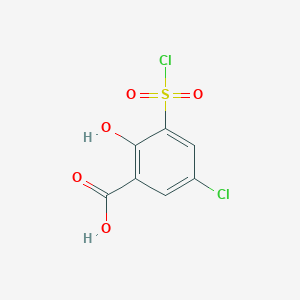
![1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine](/img/structure/B13974932.png)

